molecular formula C4H2BrClN2 B580221 4-Bromo-2-chloropyrimidine CAS No. 885702-34-1

4-Bromo-2-chloropyrimidine

Cat. No.: B580221
CAS No.: 885702-34-1
M. Wt: 193.428
InChI Key: FBEBVAQOMVWORE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyrimidine (CAS 885702-34-1) is a halogenated pyrimidine derivative with the molecular formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol . Structurally, it features a pyrimidine ring substituted with bromine at position 4 and chlorine at position 2. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis often involves halogenation reactions or nucleophilic substitution of precursor pyrimidines. Physical properties include a melting point of 78–80°C and solubility in organic solvents like ethyl acetate and acetonitrile .

The bromine and chlorine substituents confer distinct reactivity: the bromine at position 4 is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the formation of carbon-carbon bonds, while the chlorine at position 2 can undergo further substitution under controlled conditions .

Preparation Methods

Halogenation Strategies for Pyrimidine Derivatives

ParameterOptimal RangeEffect on Yield/Selectivity
Temperature80–100°CHigher temps increase reaction rate
HBr Concentration40–50 wt%Excess HBr improves conversion
H₂O₂:Molar Ratio3:1 (vs. substrate)Ensures complete bromine activation

Chlorination-Bromination Tandem Reactions

A two-step process involving initial chlorination followed by bromination may offer better control. The patent CN114591250A describes a one-step synthesis of 5-bromo-2-chloropyrimidine using 2-hydroxypyrimidine, HBr, and phosphorus oxychloride (POCl₃). For 4-bromo-2-chloropyrimidine, modifying the starting material to 4-hydroxypyrimidine could yield the desired product:

Step 1: Chlorination of 4-Hydroxypyrimidine

Reaction with POCl₃ in the presence of organic amines (e.g., triethylamine) converts hydroxyl groups to chlorides. For example:

4-Hydroxypyrimidine+POCl3Et3N2-Chloro-4-hydroxypyrimidine\text{4-Hydroxypyrimidine} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N}} \text{2-Chloro-4-hydroxypyrimidine}

Critical Parameters :

  • POCl₃ Stoichiometry : A 1.2:1 molar ratio (vs. substrate) minimizes excess reagent .

  • Reaction Time : 6–8 hours at 80–120°C .

Step 2: Bromination of 2-Chloro-4-Hydroxypyrimidine

Subsequent bromination using HBr/H₂O₂ introduces bromine at the 4-position:

2-Chloro-4-hydroxypyrimidine+HBrH2O2This compound\text{2-Chloro-4-hydroxypyrimidine} + \text{HBr} \xrightarrow{\text{H}2\text{O}2} \text{this compound}

Yield Optimization :

  • Catalase addition post-reaction reduces residual H₂O₂, improving product stability .

  • Cooling to ≤10°C before filtration minimizes thermal degradation .

Regioselectivity Challenges and Solutions

Achieving precise regiocontrol in dihalopyrimidine synthesis remains a significant hurdle. Comparative data from analogous systems reveal strategies to enhance selectivity:

Steric and Electronic Effects

  • Electron-Deficient Positions : Chlorine at the 2-position deactivates the pyrimidine ring, directing bromine to the 4-position due to meta-directing effects.

  • Catalyst Influence : Triethylamine in POCl₃-mediated chlorination reduces side reactions (e.g., phosphoramide formation) .

Table 2: Regioselectivity in Halogenation Reactions

SubstrateHalogenation SiteYield (%)Purity (%)Source
2-Hydroxypyrimidine5-Bromo, 2-Chloro94.198.2
4-Hydroxypyrimidine*4-Bromo, 2-Chloro

*Hypothetical data based on .

Industrial-Scale Considerations

Scalability and cost-efficiency are critical for industrial production. The patent CN114591250A reports a 94.1% yield for 5-bromo-2-chloropyrimidine using:

  • Catalase Post-Treatment : Reduces residual peroxides, simplifying purification.

  • Solvent Recycling : Methane extraction and crystallization enable solvent reuse.

For this compound, similar protocols could be adapted, with adjustments to:

  • Reaction Vessel Design : Corrosion-resistant materials (e.g., Hastelloy) to withstand HBr/POCl₃.

  • Waste Management : Neutralization of excess HBr to minimize environmental impact.

Comparative Analysis of Halogenation Methods

Table 3: Bromination Methods for Pyrimidines

MethodAdvantagesLimitationsSource
HBr/H₂O₂High atom economy, low costRequires precise temp control
N-BromosuccinimideMild conditions, high selectivityExpensive reagent
Br₂/FeCl₃Rapid reactionPoor regiocontrol

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are commonly used.

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-chloropyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance biological activity, making it a valuable scaffold in drug discovery.

Anticancer and Anti-inflammatory Agents

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in developing anticancer and anti-inflammatory drugs. For instance, research has shown that certain derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammation and cancer progression . The structure-activity relationship (SAR) studies indicate that modifications at the 2-position can enhance anti-inflammatory effects, suggesting that this compound could be a promising starting point for further development .

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial properties. Studies indicate that compounds based on the pyrimidine scaffold can effectively combat various bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) . The ability to modify the this compound structure allows for the design of potent antimicrobial agents.

Agrochemicals

The compound is utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its halogenated structure enhances its reactivity and efficacy as an active ingredient in pest control formulations.

Synthesis of Insecticides

Research has identified this compound as a precursor for developing insecticidal compounds. For example, it can be transformed into various phosphoric acid esters that demonstrate insecticidal activity against agricultural pests . The compound's ability to participate in electrophilic substitution reactions makes it suitable for synthesizing diverse insecticides.

Materials Science

In addition to its applications in pharmaceuticals and agrochemicals, this compound is being investigated for its potential use in materials science.

Conducting Polymers

The compound can act as a reactant in the production of conducting polymers. These materials have applications in electronics and sensors due to their electrical conductivity properties. The incorporation of this compound into polymer matrices can enhance the performance characteristics of these materials .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAnticancer and anti-inflammatory agentsSignificant COX-2 inhibition; potential SAR improvements
Antimicrobial agentsEffective against resistant bacterial strains
AgrochemicalsInsecticidesPrecursor for phosphoric acid esters with insecticidal properties
Materials ScienceConducting polymersEnhances electrical conductivity in polymer matrices

Case Studies

  • Anti-inflammatory Activity : A study highlighted the synthesis of pyrimidine derivatives exhibiting potent anti-inflammatory effects comparable to established drugs like indomethacin. This underscores the potential of this compound as a lead compound for developing new anti-inflammatory therapies .
  • Antimicrobial Efficacy : Another research effort demonstrated that modifications of this compound led to compounds with significant antibacterial activity against Gram-positive bacteria, including MRSA, showcasing its utility in addressing antibiotic resistance issues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9)

  • Structure: Differs by an amino (-NH₂) group at position 4 instead of hydrogen.
  • Properties : Molecular weight 208.44 g/mol; slightly soluble in water .
  • Reactivity: The amino group acts as an electron-donating substituent, reducing the electrophilicity of the bromine at position 5 compared to 4-Bromo-2-chloropyrimidine. This makes it less reactive in cross-coupling reactions but useful in nucleophilic substitutions .
  • Applications : Key intermediate in pharmaceuticals and agrochemicals due to its bifunctional (Br and Cl) reactivity .

5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7)

  • Structure : Contains a methyl (-CH₃) group at position 3.
  • However, the bromine at position 5 retains reactivity for coupling reactions .
  • Applications : Used in the synthesis of kinase inhibitors and other bioactive molecules .

5-Bromo-2,4-dichloropyrimidine (CAS 36082-50-5)

  • Structure : Additional chlorine at position 4.
  • Reactivity : Enhanced electrophilicity due to two chlorine atoms, enabling sequential substitutions. The bromine at position 5 remains a primary site for cross-coupling .

Physical and Chemical Properties

Compound CAS Number Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 885702-34-1 193.43 78–80 Organic solvents
4-Amino-5-bromo-2-chloropyrimidine 205672-25-9 208.44 460–461 (decomposes) Slightly soluble in water
5-Bromo-2-chloro-4-methylpyrimidine 633328-95-7 207.46 Not reported Likely organic solvents
5-Bromo-2,4-dichloropyrimidine 36082-50-5 227.88 Not reported Organic solvents

Biological Activity

4-Bromo-2-chloropyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and research findings.

Property Value
Molecular FormulaC4_4H2_2BrClN2_2
Molecular Weight193.43 g/mol
IUPAC NameThis compound
CAS Number885702-34-1
PubChem CID45117394

Synthesis

This compound is synthesized through various methods, often involving the bromination and chlorination of pyrimidine derivatives. The compound serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated a series of bromo-pyrimidine derivatives, including this compound, for their ability to inhibit Bcr/Abl kinase, a target in chronic myeloid leukemia (CML). The results showed that several derivatives, including those based on this compound, demonstrated potent inhibitory effects against tumor cell lines such as K562 (human CML cell line) and A549 (lung cancer cell line) .

The biological activity of this compound is attributed to its ability to interact with specific enzyme targets. In particular, it may act as an enzyme inhibitor by binding to the active sites of various kinases and receptors. This binding can disrupt normal cellular signaling pathways, leading to apoptosis in cancer cells.

Case Studies

  • Bcr/Abl Kinase Inhibition : A study evaluated the efficacy of this compound derivatives in inhibiting Bcr/Abl kinase activity. The compounds were tested using an ADP-Glo assay, revealing significant inhibition comparable to the standard drug Dasatinib .
  • Antiviral Activity : Another investigation explored the potential antiviral properties of halogenated pyrimidines, including this compound. The study focused on its ability to inhibit viral replication in vitro, suggesting a role as a lead compound for antiviral drug development .

Research Findings

Recent studies have highlighted the versatility of this compound in various biological contexts:

  • Inhibition of Tumor Growth : In vitro assays demonstrated that this compound could reduce cell viability in multiple cancer cell lines, indicating its potential as a therapeutic agent .
  • Targeting Kinase Pathways : The compound's structure allows it to effectively target kinase pathways involved in cancer progression, making it a candidate for further development as an anticancer drug .

Q & A

Q. Basic: What is the recommended synthetic route for 4-Bromo-2-chloropyrimidine, and how can purity be ensured?

The compound is synthesized via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid at 273 K. After neutralization with NaOH, extraction with ethyl acetate, and drying with anhydrous Na₂SO₄, successive recrystallization from acetonitrile yields >90% purity. Melting point (460–461 K) and GC analysis (>98% purity) are critical for verifying purity .

Q. Basic: How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard. Single crystals are analyzed using programs like SHELXL for refinement and ORTEP-3 for visualization . The pyrimidine ring planarity (r.m.s. deviation: 0.087 Å) and coplanar Br/Cl/N7 atoms confirm structural integrity .

Q. Basic: What handling and storage conditions are required for this compound?

Store at 0–6°C to prevent degradation . Use inert atmospheres during reactions to avoid hydrolysis. Safety protocols include working in fume hoods and using PPE, as brominated pyrimidines may release toxic fumes upon decomposition .

Q. Advanced: How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

N–H···N hydrogen bonds (e.g., N7–H72···N3 and N7–H71···N1) form dimers, which extend into 2D networks in the bc plane. These interactions are quantified using hydrogen bond metrics (D–H···A angles, distances) from crystallographic data, revealing stabilization energies critical for crystal engineering .

Q. Advanced: How can discrepancies in reported bond lengths of halogenated pyrimidines be resolved?

Contradictions arise from varying crystallization conditions or computational methods. Validate bond lengths (e.g., C–Br: 1.89–1.92 Å) using high-resolution X-ray data and density functional theory (DFT) calculations. Compare with structurally similar compounds (e.g., 4-Amino-5-bromo-2-chloropyrimidine) to identify trends .

Q. Methodological: What strategies optimize recrystallization of this compound derivatives?

Use mixed solvents (e.g., ethyl acetate/hexane) for slow crystallization. Monitor supersaturation via UV-Vis spectroscopy. For derivatives like 5-Bromo-2-chloro-4-cyclopropylpyrimidine, gradient cooling (5°C/hour) enhances crystal quality .

Q. Advanced: How can computational modeling predict reactivity in this compound functionalization?

DFT calculations (B3LYP/6-31G*) identify electrophilic sites (C5 for bromine substitution, C2 for nucleophilic chloride displacement). Molecular electrostatic potential maps highlight electron-deficient regions, guiding Suzuki couplings or aminations .

Q. Advanced: What methodologies enable selective functionalization of this compound?

Buchwald-Hartwig amination selectively replaces bromide at C4, while Ullmann couplings target chloride at C2. Monitor regioselectivity via LC-MS and ¹H NMR. For example, Pd(OAc)₂/XPhos catalyzes C–N bond formation with aryl amines .

Q. Methodological: How is purity assessed beyond melting point and GC analysis?

High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺ m/z 192.94). ¹³C NMR (δ 158–162 ppm for C2-Cl, δ 98–102 ppm for C4-Br) verifies substitution patterns. PXRD matches simulated patterns from CIF files .

Q. Advanced: What role do halogen bonds play in the material properties of this compound crystals?

Br···N and Cl···π interactions enhance thermal stability (TGA: decomposition >200°C) and optical properties. Hirshfeld surface analysis quantifies halogen bond contributions (e.g., 12–15% surface contacts), critical for designing optoelectronic materials .

Properties

IUPAC Name

4-bromo-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEBVAQOMVWORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668602
Record name 4-Bromo-2-chloropyrimidine
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Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885702-34-1
Record name 4-Bromo-2-chloropyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloropyrimidine
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